2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide
Overview
Description
2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide typically involves the following steps:
Bromination: The starting material, 2-methylindole, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Acetylation: The brominated intermediate is then acetylated using acetic anhydride to form 2-(5-bromo-2-methyl-1H-indol-3-yl)acetamide.
Hydroxylation: Finally, the acetylated product is hydroxylated to introduce the N-hydroxy group, forming the target compound. This step can be achieved using hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Hydrolysis: The N-hydroxyacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
- Substituted indoles
- Oxo derivatives
- Reduced indoles
- Carboxylic acids and amines
Scientific Research Applications
2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-hydroxy group can form hydrogen bonds with active site residues, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylindole: Lacks the N-hydroxyacetamide group, making it less versatile in terms of hydrogen bonding interactions.
2-Methylindole-3-acetic acid: Contains a carboxylic acid group instead of the N-hydroxyacetamide group, leading to different reactivity and applications.
N-Hydroxyindole-3-acetamide: Similar structure but without the bromine atom, affecting its electronic properties and reactivity.
Uniqueness
2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide is unique due to the presence of both the bromine atom and the N-hydroxyacetamide group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(5-bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-6-8(5-11(15)14-16)9-4-7(12)2-3-10(9)13-6/h2-4,13,16H,5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNOAUGXVPRHIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502133 | |
Record name | 2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72988-23-9 | |
Record name | 2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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